Physalin B

Overview

Description

Physalin B is a naturally occurring compound belonging to the class of withanolides, specifically identified as a 16,24-cyclo-13,14-seco steroid. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. These plants are widely distributed in tropical and subtropical regions and are known for their therapeutic properties .

Mechanism of Action

Target of Action

Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, this compound targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .

Mode of Action

This compound interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, this compound inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, this compound disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .

Biochemical Pathways

This compound affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, this compound inhibits GLI1 activity by non-canonical Hedgehog signaling .

Pharmacokinetics

It’s known that this compound is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, this compound attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .

Action Environment

It’s known that this compound is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Physalin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the ubiquitin-proteasome pathway, a critical system for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, affecting cellular homeostasis. Additionally, this compound induces the formation of autophagosomes, although it results in an incomplete autophagic response . The compound also interacts with microtubules and F-actin microfilaments, leading to changes in their structure and function .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human colon cancer cells, this compound inhibits cell viability and induces apoptosis through the cleavage of PARP and caspase-3 . It also promotes the accumulation of LC3-II and p62, markers of autophagy, while decreasing Beclin 1 protein levels . Furthermore, this compound affects cell signaling pathways by increasing the phosphorylation of p38, ERK, and JNK, which are involved in stress response and apoptosis . In vascular smooth muscle cells, this compound inhibits proliferation, migration, and phenotypic transformation induced by PDGF-BB, primarily through the activation of the Nrf2 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and disruption of protein homeostasis . This compound also induces mitochondrial reactive oxygen species (mito-ROS) production, which contributes to its cytotoxic effects . The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes such as HO-1, and inhibits the NF-κB pathway, reducing inflammation . Additionally, this compound interferes with the interaction between LAP2α and HDAC1, leading to increased acetylation and nuclear translocation of GLI1, which plays a role in liver fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.58 to 15.18 μg/mL . The compound induces apoptosis and autophagy in a time-dependent manner, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of cell death . The stability and degradation of this compound in laboratory settings are crucial factors influencing its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administration attenuated hepatic histopathological injury and collagen accumulation in a dose-dependent manner . Higher doses of this compound were associated with more pronounced antifibrotic effects, including reduced expression of fibrogenic genes and inhibition of hepatic stellate cell activation . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes such as HO-1 . This compound also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Additionally, this compound affects the biosynthesis of steroid derivatives and flavonoids in Physalis angulata, with methyl-jasmonate treatment enhancing the accumulation of these bioactive compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with microtubules and F-actin microfilaments . This compound’s ability to induce autophagosome formation and affect lysosome function also plays a role in its intracellular distribution . In vascular smooth muscle cells, this compound’s effects on proliferation, migration, and phenotypic transformation are mediated by its activation of the Nrf2 pathway .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound induces the formation of autophagosomes, which are localized in the cytoplasm . This compound treatment leads to the blockage of co-localization of autophagosomes and lysosomes, resulting in an incomplete autophagic response . The compound’s interactions with microtubules and F-actin microfilaments also influence its subcellular distribution and effects on cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physalin B is typically isolated from the plant Physalis angulata. The extraction process involves drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from Physalis species in the future .

Chemical Reactions Analysis

Types of Reactions

Physalin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Physalin B has been extensively studied for its diverse biological activities, including:

Anticancer: this compound induces apoptosis in cancer cells and inhibits tumor growth.

Anti-inflammatory: It modulates inflammatory pathways, reducing inflammation in various models.

Antiparasitic: this compound exhibits activity against parasites such as Leishmania species.

Antimicrobial: It has shown effectiveness against bacteria and fungi.

Antinociceptive: this compound reduces pain perception in animal models.

Comparison with Similar Compounds

Similar Compounds

- Physalin H

- Isophysalin B

- Physalin F

Uniqueness

This compound is unique due to its specific structural features and broad spectrum of biological activities. Compared to other physalins, this compound has shown higher efficacy in certain applications, such as quorum sensing inhibition and anti-inflammatory effects .

This compound stands out as a versatile compound with significant potential in various scientific and medical fields. Its unique structure and diverse biological activities make it a promising candidate for further research and development.

Biological Activity

Physalin B, a secosteroid derived from Physalis angulata, exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is one of the many physalins found in the Physalis genus, known for its diverse pharmacological properties. It has been studied for its ability to modulate various cellular processes, particularly in inflammatory and cancerous conditions.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects through various mechanisms:

- Inhibition of Cytokines : Research indicates that this compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS) .

- NF-κB Signaling Pathway : this compound inhibits the nuclear translocation of NF-κB, a transcription factor that regulates the expression of several inflammatory genes. This inhibition is crucial in reducing inflammation in various models .

Table 1: Summary of Anti-Inflammatory Studies

| Study | Model | Treatment | Key Findings |

|---|---|---|---|

| Soares et al. (2003) | Endotoxic shock in mice | 0.5 or 1 mg/kg this compound | Reduced TNF production and protected against lethal LPS doses |

| Vieira et al. (2005) | Intestinal injury model | 20, 2, or 0.2 mg/kg this compound | Decreased vascular permeability and increased IL-10 production |

| Yang et al. (2018) | RAW264.7 macrophages | LPS-induced | Inhibited TNF-α and IL-6 secretion |

Anticancer Activity

This compound has shown promising anticancer properties across various cancer cell lines:

- Induction of Apoptosis : Studies have reported that this compound induces apoptosis in gastric cancer cells (HGC-27 and SGC-7901) through the activation of the p53 pathway .

- Cell Cycle Arrest : It also causes cell cycle arrest in breast cancer cells by modulating key regulatory proteins involved in cell proliferation .

Table 2: Summary of Anticancer Studies

| Study | Cell Line | Treatment | Key Findings |

|---|---|---|---|

| Wang et al. (2018) | HGC-27 gastric cancer cells | Various concentrations of this compound | Induced apoptosis and inhibited cell viability |

| Liu et al. (2022) | Breast cancer cells | This compound treatment | Triggered p53-dependent apoptosis and cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : By interfering with signaling pathways that promote cell growth, this compound effectively reduces tumor cell proliferation.

- Modulation of Immune Response : It alters cytokine profiles, enhancing anti-inflammatory responses while suppressing pro-inflammatory mediators.

- Interaction with Cellular Pathways : this compound affects various signaling pathways including NF-κB and p53, which are critical for regulating inflammation and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Liver Fibrosis Model : In a study examining liver fibrosis, this compound was shown to inhibit the interaction between LAP2α and HDAC1, reducing fibrosis progression .

- Leishmaniasis Treatment : The compound exhibited anti-leishmanial activity against Leishmania major and Leishmania tropica, suggesting its potential use in treating parasitic infections .

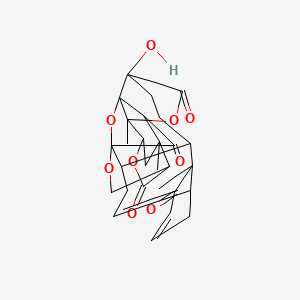

Properties

CAS No. |

23133-56-4 |

|---|---|

Molecular Formula |

C28H30O9 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1 |

InChI Key |

HVTFEHJSUSPQBK-BLPYFLSOSA-N |

SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

Isomeric SMILES |

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

Canonical SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

melting_point |

271 °C |

physical_description |

Solid |

Synonyms |

NSC-287088 physalin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.